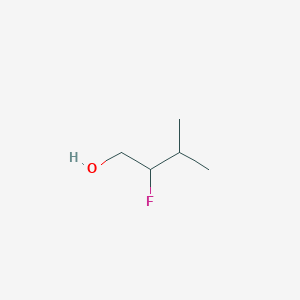

2-Fluoro-3-methylbutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methylbutan-1-ol is a chemical compound with the molecular formula C5H11FO . It is a liquid at room temperature . The compound is a derivative of 3-methylbutan-1-ol, where one of the hydrogen atoms is replaced by a fluorine atom .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-carbon chain with a fluorine atom attached to the second carbon and a hydroxyl group (-OH) attached to the first carbon . The third carbon in the chain is a methyl group (-CH3) .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 106.14 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed .Scientific Research Applications

Optical Properties and Atomic Dimensions

A study by Brauns (1937) investigated the optical rotation and atomic dimensions of various 1-halogeno-2-methylbutanes, including 1-fluoro derivatives of 2-methylbutane. This research provides valuable data on their optical rotation, specific gravity, refractive index, and boiling point. Such information is crucial for understanding the physical characteristics and potential applications of 2-Fluoro-3-methylbutan-1-ol in various fields, including materials science and optical technologies (Brauns, 1937).

Analytical Chemistry Applications

Morin et al. (2000) explored the use of fluorescein sodium salt for indirect fluorimetric detection in micellar electrokinetic chromatography (MEKC). In this context, this compound can be relevant as a component in a test sample containing various alcohols, indicating its potential utility in analytical methods for detecting and analyzing complex mixtures (Morin, Mofaddel, Desbène, & Desbène, 2000).

Biofuel Production

Bastian et al. (2011) discussed the production of 2-methylpropan-1-ol (isobutanol), a biofuel, in Escherichia coli. While this specific study focuses on isobutanol, the principles and methodologies could potentially be applied to the production of related compounds like this compound. The study demonstrates the importance of balancing cofactor utilization in microbial pathways for efficient biofuel production (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

Material Science Applications

Research by Guseva et al. (2004) on the thermal transformations of fluorine-containing compounds, including 2-fluoro-3-methylbutadiene, offers insights that might be applicable to this compound. These transformations are crucial for understanding the behavior of fluorine-containing organic compounds under varying temperature conditions, relevant to material science and chemical engineering (Guseva, Volchkov, Shulishov, Tomilov, & Nefedov, 2004).

Environmental and Health Studies

Elke et al. (1999) developed a method to assess human exposure to microbial volatile organic compounds (MVOCs) in air, including 3-methylbutan-1-ol. The study's methodology and findings about MVOCs in indoor environments can provide a framework for future research on similar compounds like this compound, especially regarding their environmental impact and potential health implications (Elke, Begerow, Oppermann, Krämer, Jermann, & Dunemann, 1999).

Properties

IUPAC Name |

2-fluoro-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FO/c1-4(2)5(6)3-7/h4-5,7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRGZCQZZLXSGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2722037.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2722046.png)

![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)

![3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2722049.png)

![N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2722052.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2722053.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2722060.png)